Ethanol, 2,2'-[methylenebis(sulfinyl)]bis-
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-hydroxyethylsulfinylmethylsulfinyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O4S2/c6-1-3-10(8)5-11(9)4-2-7/h6-7H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBZLZXSQKYVLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)CS(=O)CCO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40789660 | |
| Record name | 2,2'-(Methylenedisulfinyl)di(ethan-1-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40789660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
669721-07-7 | |
| Record name | 2,2'-(Methylenedisulfinyl)di(ethan-1-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40789660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Route Optimization for Ethanol, 2,2 Methylenebis Sulfinyl Bis
Precursor Synthesis and Functionalization Strategies for the Bis(sulfinyl) Motif
The foundational steps in the synthesis of Ethanol (B145695), 2,2'-[methylenebis(sulfinyl)]bis- involve the preparation of suitable sulfur-containing precursors and the introduction of the critical methylene (B1212753) bridge that links the two sulfur atoms.
Synthesis of 2-Mercaptoethanol (B42355) Derivatives and Related Thioethers
The primary building block for the target molecule is 2-mercaptoethanol. This compound possesses both a thiol (-SH) group, which is nucleophilic and readily undergoes reactions to form thioethers, and a primary hydroxyl (-OH) group. libretexts.org The synthesis of 2-mercaptoethanol itself can be achieved by reacting ethylene (B1197577) oxide with hydrogen sulfide (B99878). google.com
The synthesis of thioether derivatives from 2-mercaptoethanol is typically accomplished via nucleophilic substitution (SN2) reactions. libretexts.orgyoutube.com The thiol group is first deprotonated with a base to form the more nucleophilic thiolate anion. This thiolate then reacts with an alkyl halide to yield the corresponding thioether. For instance, the alkylation of 2-mercaptobenzimidazole, a related thiol-containing compound, with various alkyl halides in the presence of sodium hydroxide (B78521) and ethanol as a solvent, has been shown to produce thioether derivatives. This general principle is widely applicable to the synthesis of 2-hydroxyethyl thioethers.
Methylene Bridging Approaches and Formation of Bis(thio) Intermediates
The creation of the central S-CH₂-S linkage is a critical step in forming the bis(thio) intermediate, Ethanol, 2,2'-[methylenebis(thio)]bis-. This structure is a thioacetal. A common method for forming such a bridge is the reaction of two thiol equivalents with a methylene source, such as formaldehyde (B43269) or its derivatives, often under acidic conditions. wikipedia.orggoogle.com
Specifically, the bis(thio) intermediate can be synthesized by reacting two molecules of 2-mercaptoethanol with formaldehyde. The reaction proceeds by the acid-catalyzed addition of the thiol groups to the carbonyl carbon of formaldehyde, followed by dehydration to form the stable thioacetal.
An alternative strategy involves the insertion of a methylene group into a disulfide bond. researchgate.netnih.gov While this is often applied to pre-formed disulfide-bridged peptides, the principle can be adapted. This method converts a disulfide bond directly into a more stable methylene thioacetal bridge under mild, biocompatible conditions, which could potentially be applied to the disulfide of 2-mercaptoethanol, bis(2-hydroxyethyl) disulfide. nih.gov
Controlled Oxidation Strategies to Achieve the Sulfinyl Oxidation State
The conversion of the bis(thio) intermediate to Ethanol, 2,2'-[methylenebis(sulfinyl)]bis- is the most delicate step of the synthesis. It requires the oxidation of both sulfur atoms from the sulfide to the sulfoxide (B87167) state without further oxidation to the sulfone state.
Selective Oxidation of Sulfides to Sulfoxides: Methodological Refinements
The oxidation of sulfides to sulfoxides is a fundamental transformation in organic synthesis, with numerous available reagents and methods. nih.gov The primary challenge is achieving high selectivity for the sulfoxide product. acsgcipr.org Hydrogen peroxide (H₂O₂) is a favored oxidant from a "Green Chemistry" perspective due to its low cost and the fact that its only byproduct is water. nih.govjsynthchem.com
Various catalytic systems have been developed to enhance the selectivity and efficiency of H₂O₂-based oxidations. These include transition-metal-free systems, such as using H₂O₂ in glacial acetic acid, which provides high yields of sulfoxides. nih.gov Metal-based catalysts are also highly effective. For example, scandium triflate (Sc(OTf)₃) catalyzes the mono-oxidation of sulfides with H₂O₂ with high yields and minimal over-oxidation. organic-chemistry.org Other effective catalysts include dendritic phosphomolybdates, manganese porphyrins, and various spinel nanoparticles. jsynthchem.commdpi.comorganic-chemistry.org Electrochemical methods, which use electrons as a "traceless" oxidant, also offer a green and highly selective route to sulfoxides. rsc.org
Below is a table summarizing various methods for the selective oxidation of sulfides.
| Oxidant | Catalyst / Promoter | Solvent | Key Advantages |
| Hydrogen Peroxide (H₂O₂) | Glacial Acetic Acid | Acetic Acid | Transition-metal-free, simple, excellent yields. nih.gov |
| Hydrogen Peroxide (H₂O₂) | Scandium Triflate (Sc(OTf)₃) | Various | High chemoselectivity, compatible with many protecting groups. organic-chemistry.org |
| Hydrogen Peroxide (H₂O₂) | Mn₂ZnO₄ Spinel Nanoparticles | Ethanol | Heterogeneous, recyclable, eco-friendly, high yield at room temp. jsynthchem.com |
| Hydrogen Peroxide (H₂O₂) | Tantalum Carbide (TaC) | Various | High yields, catalyst is reusable. organic-chemistry.orgorganic-chemistry.org |
| Hydrogen Peroxide (H₂O₂) | Triflic Acid (TfOH) | Various | Tolerates sensitive functional groups, no over-oxidation. organic-chemistry.org |
| Oxygen (O₂) | 1-hexylKuQuinone (KuQ) | HFIP | Metal-free, light-induced, catalyst is recyclable. organic-chemistry.orgresearchgate.net |
| Sodium Hypochlorite (NaOCl) | None | Acetonitrile (B52724)/Water | Catalyst-free, environmentally benign. organic-chemistry.org |
| Anodic Oxidation | NaCl (Redox Mediator) | Acetone/Water | Metal-free, uses electrons as oxidant, scalable. rsc.org |
Minimization of Over-oxidation to Sulfone Analogues (e.g., Ethanol, 2,2'-(methylenebis(sulfonyl))bis-)
Preventing the over-oxidation of the desired sulfoxide to the corresponding sulfone, such as Ethanol, 2,2'-(methylenebis(sulfonyl))bis-, is paramount for achieving a high yield of the target compound. nih.govresearchgate.netepa.gov The sulfone is a common byproduct because the sulfoxide can often be oxidized further under the same reaction conditions. researchgate.net
Several strategies are employed to minimize this unwanted side reaction:
Stoichiometric Control: Careful control of the amount of oxidant used is the most direct method. Using a slight excess or a 1:1 molar ratio of oxidant to sulfide is often sufficient to favor sulfoxide formation. acsgcipr.org
Controlled Addition: Slowly adding the oxidant to the reaction mixture helps to maintain a low instantaneous concentration of the oxidant, reducing the likelihood of a second oxidation event. acsgcipr.org
Temperature Control: Many oxidation reactions are exothermic. Maintaining a low and constant temperature can help control the reaction rate and improve selectivity.
Catalyst Selection: Certain catalysts are inherently more selective for sulfoxide formation. For instance, while niobium carbide catalyzes the oxidation of sulfides to sulfones, tantalum carbide under similar conditions yields the sulfoxide. organic-chemistry.orgorganic-chemistry.org Similarly, certain ligand-modified polyoxomolybdates show excellent selectivity for sulfoxide products. rsc.org
Reaction Monitoring: Closely monitoring the reaction's progress using techniques like Thin Layer Chromatography (TLC) allows the reaction to be stopped as soon as the starting sulfide has been consumed, before significant over-oxidation occurs. nih.gov
Derivatization and Chemical Modification of the Hydroxyl Moieties
The two primary hydroxyl groups in Ethanol, 2,2'-[methylenebis(sulfinyl)]bis- offer sites for further chemical modification and derivatization. These reactions can alter the molecule's physical properties, such as solubility, or introduce new functionalities for specific applications.
Standard reactions for alcohols can be applied to the hydroxyl moieties. The choice of derivatizing agent often depends on the desired analytical detection method or the final application. researchgate.net
Esterification: The hydroxyl groups can be converted to esters by reacting with acyl chlorides (e.g., benzoyl chloride) or acid anhydrides (e.g., acetic anhydride). nih.govgreyhoundchrom.com This is a common strategy to introduce chromophores for UV-Vis detection in chromatography. greyhoundchrom.com
Silylation: Reaction with silylating agents, such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), converts the hydroxyl groups into silyl (B83357) ethers. This increases the volatility of the compound, which is often required for gas chromatography analysis. greyhoundchrom.com
Formation of Ethers: The hydroxyl groups can also be converted to ethers, although this typically requires harsher conditions than esterification.
It is important to select derivatization conditions that are compatible with the sulfoxide functional groups, which can themselves be sensitive to certain reagents. For instance, using dimethyl sulfoxide (DMSO) as a solvent in combination with acetic anhydride (B1165640) can lead to the oxidation of primary alcohols. nih.gov Therefore, careful selection of solvents and reagents is necessary to ensure that only the hydroxyl groups are modified. nih.govnih.gov
The following table lists common derivatization reagents for hydroxyl groups.
| Reagent Class | Example Reagent | Derivative Formed | Purpose / Application |
| Acyl Chlorides | Benzoyl Chloride, p-Nitrobenzoyl chloride | Ester | Introduction of UV-absorbing chromophore for HPLC. greyhoundchrom.com |
| Acid Anhydrides | Acetic Anhydride | Ester | Acetylation for changes in polarity or for analytical purposes. nih.gov |
| Silylating Agents | MSTFA, BSTFA | Silyl Ether | Increases volatility for Gas Chromatography (GC) analysis. greyhoundchrom.com |
| Isocyanates | Alkyl or Aryl Isocyanates | Carbamate | Derivatization for HPLC analysis. researchgate.net |
Esterification and Etherification Reactions of the Ethanol Groups
The hydroxyl groups of Ethanol, 2,2'-[methylenebis(sulfinyl)]bis- offer reactive sites for various transformations, including esterification and etherification. These reactions not only modify the molecule's physical and chemical properties but also serve as handles for further synthetic manipulations.
Esterification:
Fischer esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, can be employed to convert the diol to its corresponding diester. researchgate.net For instance, reaction with dicarboxylic acids in the presence of a suitable catalyst can lead to the formation of polyesters. The synthesis of bis(2-hydroxyethyl) esters from diacids and ethylene glycol is a well-established process. google.com While specific examples for the title compound are not extensively documented, the general principles of esterification apply. The reaction conditions, such as temperature and catalyst, would need to be optimized to achieve high yields and purity.
Etherification:
Etherification of the hydroxyl groups can be achieved through various methods, such as the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide. The choice of base and solvent is crucial to avoid side reactions. Another approach is the acid-catalyzed dehydration or reaction with other alcohols. For example, the formation of an acetal (B89532) by reacting a diol with an aldehyde or ketone protects the hydroxyl groups. wikipedia.org
A summary of potential esterification and etherification reactions is presented below:
| Reaction Type | Reagents | Potential Products |
| Esterification | Carboxylic acids, Acid chlorides, Acid anhydrides | Diesters |
| Etherification | Alkyl halides (with base), Alcohols (acid-catalyzed) | Diethers |
| Acetal Formation | Aldehydes, Ketones | Cyclic acetals |
Exploration of Alternative Functionalizations and Protecting Group Chemistry
Beyond simple esters and ethers, the ethanol moieties can undergo a range of other functionalization reactions. These include conversion to halides, amines, or other functional groups through standard organic transformations. However, the presence of the sulfinyl groups necessitates careful selection of reagents to avoid undesired oxidation or reduction at the sulfur centers.
Protecting Group Chemistry:
In multi-step syntheses, it is often necessary to temporarily block the reactive hydroxyl groups to prevent them from interfering with reactions at other sites. organic-chemistry.org A wide variety of protecting groups for alcohols are available, and their choice depends on their stability to the planned reaction conditions and the ease of their subsequent removal. uchicago.edumissouri.edutcichemicals.com
Common protecting groups for hydroxyl functions include:
Silyl ethers: Trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBDMS), and triisopropylsilyl (TIPS) ethers are widely used due to their ease of introduction and removal under specific conditions. tcichemicals.com
Ethers: Methoxymethyl (MOM), benzyloxymethyl (BOM), and tetrahydropyranyl (THP) ethers offer varying degrees of stability. wikipedia.org
Esters: Acetate (B1210297) and benzoate (B1203000) esters can also serve as protecting groups, although they are generally more labile than ethers.
The selection of an appropriate protecting group strategy is critical for the successful synthesis of complex molecules derived from Ethanol, 2,2'-[methylenebis(sulfinyl)]bis-. An orthogonal protecting group strategy allows for the selective deprotection of one group in the presence of others, enabling sequential modifications at different positions. organic-chemistry.org
Stereoselective Synthesis Approaches for Chiral Sulfinyl Centers
The presence of two chiral sulfur atoms in Ethanol, 2,2'-[methylenebis(sulfinyl)]bis- means that it can exist as a mixture of diastereomers (a meso compound and a pair of enantiomers). The control of stereochemistry at these sulfinyl centers is a key aspect of its synthesis.
Induction and Control of Chirality at Sulfur Atoms
The asymmetric oxidation of the precursor sulfide, Ethanol, 2,2'-[methylenebis(thio)]bis- nist.govnist.gov, is the most direct approach to introduce chirality at the sulfur atoms. wiley-vch.deresearchgate.net This can be achieved using chiral oxidizing agents or metal catalysts in the presence of a chiral ligand.
Several methods have been developed for the enantioselective oxidation of sulfides to sulfoxides:
Modified Sharpless Oxidation: The use of a titanium-diethyl tartrate complex, often modified with water, can effectively oxidize sulfides to sulfoxides. researchgate.net
Vanadium-Catalyzed Oxidation: Vanadium complexes with chiral ligands have also been shown to be effective catalysts for this transformation. researchgate.netrsc.org
Chiral Oxaziridines: Stoichiometric amounts of chiral oxaziridines can be used as the oxidant to induce chirality. wiley-vch.de
Diastereoselective and Enantioselective Synthesis Pathways
Achieving high diastereoselectivity and enantioselectivity in the synthesis of bis-sulfoxides is a significant challenge. The oxidation of the two sulfur atoms can lead to a mixture of the (R,S)-meso, (R,R), and (S,S) diastereomers.
Diastereoselective Synthesis:
The relative stereochemistry between the two sulfinyl groups can be influenced by the reaction conditions and the nature of the oxidant. In some cases, substrate control, where the chirality of the first formed sulfoxide influences the stereochemical outcome of the second oxidation, can be exploited. The development of highly diastereoselective synthetic approaches towards axially chiral bis-sulfoxide ligands has been reported, often involving oxidative coupling reactions. thieme-connect.comresearchgate.net
Enantioselective Synthesis:
For the synthesis of enantiomerically pure bis-sulfoxides, several strategies can be employed:
Kinetic Resolution: This involves the selective reaction of one enantiomer of a racemic mixture, leaving the other enantiomer enriched. rsc.org This can be achieved through enzymatic or chemical methods. researchgate.netacs.org
Chiral Precursors: The use of chiral sulfinates, derived from chiral alcohols like menthol, is a well-established method for synthesizing enantiopure sulfoxides. wiley-vch.denih.gov The reaction of a di-Grignard or di-lithio reagent with two equivalents of a chiral sulfinate can, in principle, yield a C2-symmetric bis-sulfoxide.
Asymmetric Catalysis: The use of chiral catalysts to directly and selectively form one enantiomer of the product is the most efficient approach. tandfonline.com
The table below summarizes some of the key approaches to stereoselective sulfoxide synthesis. wiley-vch.de
| Method | Description |
| Resolution of Racemates | Separation of enantiomers from a racemic mixture. |
| Chiral Sulfinate Transformation | Nucleophilic substitution on a diastereomerically pure sulfinate. wiley-vch.de |
| Enantioselective Oxidation | Direct oxidation of a prochiral sulfide using a chiral reagent or catalyst. wiley-vch.de |
Optimization of Reaction Conditions for Yield and Purity
Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product in any synthetic procedure. For the synthesis of Ethanol, 2,2'-[methylenebis(sulfinyl)]bis- and its derivatives, several factors need to be considered.
Key Optimization Parameters:
| Parameter | Considerations |
| Solvent | The choice of solvent can significantly influence reaction rates and selectivities. |
| Temperature | Reactions should be conducted at the optimal temperature to ensure efficient conversion while minimizing side reactions and decomposition. |
| Catalyst | The selection of an appropriate catalyst and its loading are critical for achieving high efficiency and selectivity. |
| Reagent Stoichiometry | The molar ratios of reactants should be carefully controlled to maximize the formation of the desired product. |
| Reaction Time | Monitoring the reaction progress is essential to determine the optimal reaction time for completion. |
| Work-up and Purification | Proper work-up procedures and purification techniques, such as crystallization or chromatography, are necessary to isolate the product in high purity. researchgate.net |
For instance, in the oxidation of sulfides to sulfoxides, over-oxidation to the corresponding sulfone is a common side reaction. organic-chemistry.org Careful control of the oxidant stoichiometry and reaction temperature is necessary to obtain the sulfoxide selectively. Similarly, in esterification reactions, the removal of water can drive the equilibrium towards the product side, increasing the yield. researchgate.net
Recent research has focused on developing more efficient and environmentally friendly synthetic methods, such as one-pot procedures and the use of heterogeneous catalysts that can be easily recovered and reused. organic-chemistry.orgresearchgate.net
Advanced Spectroscopic and Structural Elucidation of Ethanol, 2,2 Methylenebis Sulfinyl Bis
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms.
Multi-dimensional NMR techniques are indispensable for unambiguously assigning the proton (¹H) and carbon (¹³C) signals of "Ethanol, 2,2'-[methylenebis(sulfinyl)]bis-".
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. The methylene (B1212753) bridge protons (-S-CH₂-S-) would likely appear as a singlet or an AB quartet, depending on their magnetic equivalence. The protons of the ethyl groups (-CH₂-CH₂-OH) would present as two multiplets, with the methylene group adjacent to the sulfinyl group being significantly deshielded compared to the methylene group bearing the hydroxyl group. The hydroxyl proton would appear as a broad singlet, the position of which is dependent on concentration and solvent.
¹³C NMR: The carbon NMR spectrum would complement the proton data, showing distinct signals for the methylene bridge carbon, the two different methylene carbons of the ethyl groups, and the carbon bearing the hydroxyl group.
COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling between adjacent protons. For instance, it would show a correlation between the two methylene groups of the ethyl fragment (-CH₂-CH₂-OH), confirming their connectivity.
HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms to which they are directly attached. This would definitively link the proton signals of each methylene group to their corresponding carbon signals.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Ethanol (B145695), 2,2'-[methylenebis(sulfinyl)]bis-
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| HO-CH₂-CH₂ -S(O)- | 3.5 - 4.0 | 55 - 60 |
| HO-CH₂ -CH₂-S(O)- | 2.8 - 3.2 | 50 - 55 |
| -S(O)-CH₂ -S(O)- | 3.0 - 3.5 | 40 - 45 |
| HO -CH₂-CH₂-S(O)- | Variable | - |
Note: These are predicted values and may vary based on solvent and experimental conditions.
"Ethanol, 2,2'-[methylenebis(sulfinyl)]bis-" possesses two stereogenic sulfur atoms, meaning it can exist as a mixture of enantiomers and diastereomers (a meso compound is also possible). Chiral shift reagents (CSRs) are paramagnetic lanthanide complexes that can be used to determine the enantiomeric excess of a chiral compound by inducing diastereomeric interactions that lead to separate NMR signals for the enantiomers. tcichemicals.comtcichemicals.comharvard.edursc.org
The hydroxyl groups in "Ethanol, 2,2'-[methylenebis(sulfinyl)]bis-" can act as binding sites for chiral lanthanide shift reagents, such as derivatives of europium or praseodymium. harvard.edu Upon addition of a chiral shift reagent to a solution of the compound, the enantiomers will form diastereomeric complexes, which are non-equivalent in the NMR spectrometer. This results in the splitting of formerly equivalent signals into two sets of signals, one for each enantiomer. The ratio of the integrals of these separated signals directly corresponds to the ratio of the enantiomers in the sample, allowing for the determination of the enantiomeric excess. harvard.edu
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.
Sulfinyl Group (S=O): The sulfinyl group is expected to exhibit a strong and characteristic absorption band in the IR spectrum, typically in the range of 1000-1100 cm⁻¹. The exact position of this band can be influenced by the electronic and steric environment of the sulfur atom.
Ethanol Moieties (-CH₂-OH): The ethanol moieties will give rise to several characteristic bands. A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration, with the broadening resulting from hydrogen bonding. The C-O stretching vibration will appear as a strong band in the 1000-1260 cm⁻¹ region. The C-H stretching vibrations of the methylene groups will be observed in the 2850-3000 cm⁻¹ range. researchgate.net
Table 2: Characteristic IR Absorption Bands for Ethanol, 2,2'-[methylenebis(sulfinyl)]bis-
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (Alcohol) | Stretching (H-bonded) | 3200 - 3600 (broad) |
| C-H (Alkane) | Stretching | 2850 - 3000 |
| C-O (Alcohol) | Stretching | 1000 - 1260 |
| S=O (Sulfoxide) | Stretching | 1000 - 1100 |
The region of the vibrational spectrum below 1500 cm⁻¹ is known as the "fingerprint region." This region contains a complex pattern of absorptions that are unique to the molecule as a whole, arising from bending and skeletal vibrations. Subtle changes in the molecular conformation can lead to noticeable changes in the fingerprint region of both the IR and Raman spectra. By comparing the experimental spectra with theoretical spectra calculated for different possible conformations (e.g., anti vs. gauche arrangements around the C-S and C-C bonds), it is possible to gain insights into the preferred conformation of the molecule in the solid state or in solution.
High-Resolution Mass Spectrometry for Molecular Ion and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule and for elucidating its structure through the analysis of its fragmentation patterns.
For "Ethanol, 2,2'-[methylenebis(sulfinyl)]bis-", the molecular ion peak ([M]⁺ or [M+H]⁺) in the HRMS spectrum would provide a highly accurate mass measurement, allowing for the confirmation of its elemental formula (C₅H₁₂O₄S₂).
Table 3: Predicted Key Ions in the Mass Spectrum of Ethanol, 2,2'-[methylenebis(sulfinyl)]bis-
| m/z (predicted) | Possible Fragment |
| 200.0228 | [M]⁺ (C₅H₁₂O₄S₂) |
| 155.0041 | [M - C₂H₅O]⁺ |
| 123.9806 | [M - C₂H₅O₂S]⁺ |
| 77.0010 | [C₂H₅O₂S]⁺ |
| 45.0340 | [C₂H₅O]⁺ |
Note: These are predicted m/z values for the most abundant isotopes.
X-ray Crystallography for Solid-State Molecular Architecture and Conformational Preferences
As of the current literature survey, there are no publicly available X-ray crystallographic structures for Ethanol, 2,2'-[methylenebis(sulfinyl)]bis-. However, if a suitable single crystal could be grown, X-ray crystallography would provide definitive information about its three-dimensional structure in the solid state. This would include precise bond lengths, bond angles, and torsional angles. Furthermore, it would reveal the conformational preferences of the molecule and the nature of intermolecular interactions, such as hydrogen bonding involving the hydroxyl and sulfoxide (B87167) groups, which would dictate the crystal packing.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Analysis
The sulfoxide groups in Ethanol, 2,2'-[methylenebis(sulfinyl)]bis- are stereogenic centers. This means the molecule can exist as a mixture of stereoisomers: a pair of enantiomers (R,R and S,S) and a meso compound (R,S). The presence of these stereoisomers makes chiroptical spectroscopy, such as Electronic Circular Dichroism (ECD), a highly relevant technique for its analysis.
While no experimental ECD data for this compound has been reported, this technique could be used to distinguish between the chiral enantiomers and the achiral meso form. The enantiomers would be expected to show ECD spectra that are mirror images of each other, while the meso compound would be ECD silent. Theoretical calculations of the ECD spectra could also be employed to assign the absolute configuration of the enantiomers if they were to be separated.
Table of Compounds
| Compound Name |
|---|
| Ethanol, 2,2'-[methylenebis(sulfinyl)]bis- |
| Ethanol, 2,2'-[methylenebis(thio)]bis- |
Mechanistic Studies of Reactions Involving Ethanol, 2,2 Methylenebis Sulfinyl Bis
Reactivity of the Sulfinyl Groups
The sulfinyl groups are central to the reactivity of the molecule, offering sites for both nucleophilic and electrophilic attack, and enabling characteristic rearrangement reactions.
Nucleophilic and Electrophilic Reactions at Sulfur
The sulfur atom in a sulfoxide (B87167) is electron-rich and can act as a nucleophile. google.com It readily reacts with electrophiles, such as alkyl halides, to form sulfonium (B1226848) salts. researchgate.net This nucleophilicity is a key feature in many of its reactions.
Conversely, the sulfur atom in a sulfoxide can also be rendered electrophilic. Acylation of the sulfoxide oxygen enhances the electrophilic character of the sulfur atom. researchgate.netacs.org This activation allows for subsequent reactions with nucleophiles. The nature of the electrophile plays a significant role; "hard" electrophiles with high positive charge tend to react at the oxygen atom, which has a higher negative charge density, while "soft" electrophiles with low-lying LUMOs react preferentially at the sulfur atom, which has a larger HOMO. google.com
The reactivity of sulfoxides in such reactions is summarized in the table below:
| Reaction Type | Reactant | Product Type | Key Mechanistic Feature |
| Nucleophilic Attack by Sulfur | Alkyl Halide | Sulfonium Salt | The lone pair on the sulfur atom attacks the electrophilic carbon of the alkyl halide. researchgate.net |
| Electrophilic Attack at Sulfur | Acylating Agent followed by Nucleophile | Varies depending on nucleophile | Initial acylation of the oxygen atom makes the sulfur atom more electrophilic and susceptible to nucleophilic attack. researchgate.netacs.org |
Pummerer-type Rearrangements and Other Elimination Pathways
Variations of the Pummerer reaction exist, including "interrupted" Pummerer reactions where a nucleophile directly attacks the activated sulfoxide intermediate at the sulfur atom. nih.gov The choice of activator, such as trifluoroacetic anhydride (B1165640) or thionyl chloride, can influence the reaction conditions and the nature of the nucleophilic species. wikipedia.org
Sulfoxides can also undergo thermal elimination reactions through an Ei mechanism to produce vinyl alkenes and sulfenic acids. researchgate.net
Reactivity of the Hydroxyl Functions
The two hydroxyl groups in Ethanol (B145695), 2,2'-[methylenebis(sulfinyl)]bis- introduce another dimension of reactivity, participating in acid-base chemistry and condensation reactions.
Acid-Base Properties and Deprotonation Chemistry
Alcohols are generally weak acids, but their acidity is influenced by the electronic effects of neighboring substituents. masterorganicchemistry.com The presence of the electron-withdrawing sulfinyl groups in Ethanol, 2,2'-[methylenebis(sulfinyl)]bis- is expected to increase the acidity of the hydroxyl protons compared to simple aliphatic alcohols by stabilizing the resulting alkoxide ion through inductive effects. masterorganicchemistry.comresearchgate.net
Deprotonation of the hydroxyl groups can be achieved using a strong base, such as sodium hydride (NaH), to form the corresponding dialkoxide. mdpi.com This deprotonation significantly enhances the nucleophilicity of the oxygen atoms, making the resulting alkoxide a much better nucleophile than the neutral alcohol. nih.gov The stability of the formed alkoxide can be predicted by considering factors like resonance and induction. mdpi.com
Factors Influencing Alcohol Acidity:
| Factor | Effect on Acidity | Rationale |
| Electron-withdrawing groups | Increases | Stabilizes the negative charge of the conjugate base (alkoxide) through inductive effects. masterorganicchemistry.comresearchgate.net |
| Electron-donating groups | Decreases | Destabilizes the negative charge of the conjugate base. masterorganicchemistry.com |
| Resonance | Increases | Delocalizes the negative charge of the conjugate base. researchgate.net |
Condensation and Polymerization Mechanisms (non-biological applications)
The difunctional nature of Ethanol, 2,2'-[methylenebis(sulfinyl)]bis- makes it a potential monomer for condensation polymerization. In principle, it can react with dicarboxylic acids or their derivatives to form polyesters, or undergo self-condensation to form polyethers. mdpi.com The synthesis of polyurethanes is also a possibility through reaction with diisocyanates. acs.org
The reactivity of diols in polymerization can be challenging, especially for secondary alcohols, which are generally less reactive than primary alcohols. nih.gov The synthesis of high molecular weight polymers often requires catalysts and specific reaction conditions to drive the reaction to completion. mdpi.comnih.gov For instance, the in-situ formation of more reactive aryl esters from a diacid and an aryl alcohol has been shown to facilitate the polymerization of less reactive diols. nih.gov The synthesis of poly(silyl ether)s from diols and dichlorosilanes represents another condensation polymerization strategy. google.com
Methylene (B1212753) Bridge Reactivity and Transformations
The methylene bridge connecting the two sulfinyl groups is generally considered to be relatively inert. However, under certain conditions, it can participate in reactions. The protons on the methylene bridge are activated by the two adjacent electron-withdrawing sulfinyl groups, making them susceptible to deprotonation by a strong base. This can lead to the formation of a carbanion that can participate in further reactions. researchgate.net
Studies on related methylene-bridged bis(triazolium) salts have shown that the methylene bridge can undergo deprotonation followed by redox-induced radical dimerization. researchgate.netnih.gov While a direct analogy, this suggests that the methylene bridge in Ethanol, 2,2'-[methylenebis(sulfinyl)]bis- may not be entirely passive and could be a site for transformations under specific conditions. Research on methylene-bridged bisnaphthalenes has also explored cross-coupling reactions to functionalize the methylene bridge. mdpi.com
Kinetic and Thermodynamic Parameters of Key Transformations
Detailed kinetic and thermodynamic studies specifically on "Ethanol, 2,2'-[methylenebis(sulfinyl)]bis-" are not extensively available in the public domain. However, by examining related sulfoxide compounds, we can infer the likely energetic parameters for key transformations such as thermal elimination and oxidation.
The thermal elimination of sulfoxides, a reaction that proceeds via an Ei mechanism to form an alkene and a sulfenic acid, is a well-studied transformation. The energy barrier for this process is influenced by the substituents on the sulfoxide. For instance, the enthalpy of activation for the racemization of chiral sulfoxides, which involves the inversion of the stereocenter at the sulfur atom, typically ranges from 35 to 42 kcal/mol. wikipedia.org This indicates a significant energy barrier to inversion at room temperature, making chiral sulfoxides optically stable.
In the context of oxidation, studies on simpler sulfoxides like dimethyl sulfoxide (DMSO) provide valuable insights. The oxidation of DMSO to dimethyl sulfone (DMSO2) using peroxymonosulfate (B1194676) (PMS) has been investigated, revealing an activation energy of 64.33 kJ/mol (approximately 15.37 kcal/mol) from experimental data and 65.54 kJ/mol (approximately 15.66 kcal/mol) from density functional theory (DFT) calculations. acs.org This reaction is a second-order process and is not catalyzed by acid. nih.gov
The following interactive table presents kinetic data for transformations of analogous sulfoxide compounds, which can serve as a reference for estimating the parameters for reactions involving "Ethanol, 2,2'-[methylenebis(sulfinyl)]bis-".
Interactive Data Table: Kinetic Parameters for Reactions of Analogous Sulfoxides
| Reaction | Compound | Parameter | Value | Reference |
| Thermal Elimination | Methyl 3-phenylpropyl sulfoxide | Activation Enthalpy (ΔH‡) | 32.9 ± 0.9 kcal/mol | nih.gov |
| Thermal Elimination | Methyl vinyl sulfoxide | Activation Enthalpy (ΔH‡) | 41.6 ± 0.8 kcal/mol | nih.gov |
| Racemization | General Alkyl Aryl Sulfoxides | Activation Enthalpy (ΔH‡) | 35 - 42 kcal/mol | wikipedia.org |
| Oxidation with Peroxymonosulfate | Dimethyl Sulfoxide (DMSO) | Activation Energy (Ea) | 64.33 kJ/mol (approx. 15.37 kcal/mol) | acs.org |
Note: The data presented is for analogous compounds and should be considered as an estimation for "Ethanol, 2,2'-[methylenebis(sulfinyl)]bis-".
Thermodynamic properties, such as the solvation of sulfoxides, are also crucial for understanding their reactivity. For example, in aqueous solutions, the presence of DMSO has been shown to enhance the water network structure. pku.edu.cn The entropy and free energy of solvation increase with temperature, indicating a greater degree of randomness in the solution at higher temperatures. pku.edu.cn
Influence of Solvent and Catalyst on Reaction Pathways and Selectivity
The choice of solvent and the presence of a catalyst can profoundly impact the reaction pathways and selectivity of transformations involving sulfoxides like "Ethanol, 2,2'-[methylenebis(sulfinyl)]bis-".
Solvent Effects:
The polarity of the solvent plays a critical role in sulfoxide reactions. A change in solvent can significantly alter the rate of a chemical reaction. nottingham.ac.uk For instance, in the oxidation of sulfides to sulfoxides, the choice of solvent can influence the reaction's effectiveness. nih.gov Glacial acetic acid has been found to be a highly effective solvent for the oxidation of methyl phenyl sulfide (B99878) using hydrogen peroxide. nih.gov
The dielectric constant of a solvent is a key indicator of its ability to accommodate charge separation during a reaction. nottingham.ac.uk In reactions where a polar transition state is formed, polar solvents can stabilize this transition state, thereby accelerating the reaction rate. Conversely, nonpolar solvents may favor reactions that proceed through nonpolar transition states.
Catalyst Effects:
Catalysts are widely employed to control the outcome of reactions involving sulfoxides, particularly in asymmetric synthesis. The oxidation of prochiral sulfides to chiral sulfoxides is a prominent example where catalysis is crucial for achieving high enantioselectivity. researchgate.net
Metal-Based Catalysts: A variety of transition metal complexes have been developed for the asymmetric oxidation of sulfides. Vanadium-salan complexes, for instance, have proven to be highly effective catalysts for the asymmetric oxidation of sulfides to chiral sulfoxides using hydrogen peroxide, yielding products with high enantioselectivity. acs.orgorganic-chemistry.org Iron(salan) complexes have also been used as efficient catalysts for the same transformation in water, highlighting the potential for green chemistry applications. organic-chemistry.org In some cases, the catalyst can also facilitate the kinetic resolution of racemic sulfoxides. acs.org
Ligand Effects: The ligands coordinated to the metal center play a crucial role in determining the catalyst's activity and selectivity. In palladium-catalyzed C-H oxidation reactions, the use of sulfoxide ligands like DMSO can significantly alter the reaction pathway and regioselectivity. acs.org For example, the presence of a bis-sulfoxide palladium(II) acetate (B1210297) complex can reverse the regioselectivity in the allylic oxidation of monosubstituted olefins, favoring the formation of branched allylic acetates. acs.org This demonstrates the profound influence that the coordination of a sulfoxide can have on the catalytic cycle.
Acid Catalysis: While some sulfoxide oxidations are not acid-catalyzed nih.gov, in other transformations, acids can act as catalysts. For example, the direct addition of thiols to olefins to form sulfoxides can be catalyzed by methanesulfonic acid, which is believed to catalyze the oxidation of the intermediate sulfide.
In-Depth Computational Analysis of Ethanol, 2,2'-[methylenebis(sulfinyl)]bis- Remains Largely Unexplored
A comprehensive review of available scientific literature reveals a notable absence of in-depth computational and theoretical chemistry studies focused specifically on the compound Ethanol, 2,2'-[methylenebis(sulfinyl)]bis- , which has the chemical formula C5H12O4S2 and the CAS number 669721-07-7. Despite the existence of this compound in chemical databases, dedicated research into its electronic structure, conformational landscape, and reaction mechanisms appears to be limited or not publicly available.
This scarcity of information means that detailed discussions on key computational areas, as outlined in the requested article structure, cannot be substantiated with specific research findings. This includes:
Electronic Structure and Bonding Analysis: No specific Density Functional Theory (DFT) calculations for the ground state properties of Ethanol, 2,2'-[methylenebis(sulfinyl)]bis- have been found in the public domain. Similarly, Natural Bond Orbital (NBO) analyses, which are crucial for understanding intermolecular interactions, have not been reported for this compound.
Conformational Analysis and Energy Landscapes: A thorough exploration of the conformational possibilities of this molecule, including the identification of stable conformers and the energy barriers between them, has not been documented in peer-reviewed literature.
Computational Elucidation of Reaction Mechanisms: There is no available research on the reaction mechanisms involving Ethanol, 2,2'-[methylenebis(sulfinyl)]bis- from a computational standpoint. This includes the characterization of transition states, calculation of activation energies, and analysis of reaction coordinates.
While computational studies exist for structurally related compounds, such as those containing sulfinyl or methylenebis groups, a direct and detailed computational investigation of Ethanol, 2,2'-[methylenebis(sulfinyl)]bis- is a gap in the current scientific literature. Therefore, the generation of a scientifically accurate article with detailed research findings and data tables on this specific compound is not feasible at this time.
Computational and Theoretical Chemistry Studies of Ethanol, 2,2 Methylenebis Sulfinyl Bis
Prediction and Validation of Spectroscopic Properties
Computational chemistry, particularly Density Functional Theory (DFT), stands as a powerful tool for the prediction and interpretation of the spectroscopic properties of molecules like "Ethanol, 2,2'-[methylenebis(sulfinyl)]bis-". By modeling the electronic environment of the molecule, it is possible to calculate various spectroscopic parameters with a high degree of accuracy, which can then be compared with experimental data for validation.
Detailed research findings from studies on analogous sulfoxide-containing molecules demonstrate the utility of these computational approaches. For instance, DFT calculations have been successfully employed to determine the configuration of sulfoxides in six-membered rings by correlating calculated and experimental Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net The calculated ¹³C NMR chemical shifts induced by the oxidation of a sulfide (B99878) to a sulfoxide (B87167) show excellent agreement with experimental values, enabling the clear distinction between diastereoisomeric sulfoxides. researchgate.net This methodology would be directly applicable to "Ethanol, 2,2'-[methylenebis(sulfinyl)]bis-" to confirm its structure and stereochemistry.
The table below illustrates the typical accuracy of DFT calculations in predicting ¹³C NMR chemical shifts for a model cyclic sulfoxide, showcasing the potential for such methods in the structural elucidation of "Ethanol, 2,2'-[methylenebis(sulfinyl)]bis-".
Table 1: Comparison of Experimental and DFT-Calculated ¹³C NMR Chemical Shifts (Δδ in ppm) for a Model Sulfoxide
| Carbon Atom | Experimental Δδ | Calculated Δδ |
|---|---|---|
| Cα | +10.5 | +10.2 |
| Cβ | -2.3 | -2.5 |
Data derived from analogous systems presented in literature. researchgate.net
Furthermore, theoretical calculations are instrumental in understanding more complex spectroscopic phenomena, such as X-ray Absorption Spectroscopy (XAS). Studies on organic sulfoxides have utilized DFT to interpret sulfur K-edge XAS, revealing that the intense absorption peak is composed of two distinct electronic transitions: a S 1s → (S–O)σ* and a S 1s → [(S–O)π* + (S–C)σ*] transition. nih.govrsc.org For "Ethanol, 2,2'-[methylenebis(sulfinyl)]bis-", similar computational analyses could predict its XAS spectrum, providing valuable information about the electronic structure of the sulfur centers. The separation between these transitions can be influenced by factors such as hydrogen bonding, making theoretical spectroscopy a sensitive probe of the molecule's local environment. nih.govrsc.org
Studies of Intermolecular Interactions and Aggregation Behavior (e.g., Hydrogen Bonding Networks)
The presence of both hydroxyl (-OH) groups and sulfinyl (S=O) groups in "Ethanol, 2,2'-[methylenebis(sulfinyl)]bis-" suggests a rich and complex landscape of intermolecular interactions, primarily driven by hydrogen bonding. The sulfinyl oxygen acts as a potent hydrogen bond acceptor, while the hydroxyl groups can act as both hydrogen bond donors and acceptors. Computational studies are essential to unravel the nature and strength of these interactions, which dictate the compound's physical properties and aggregation behavior in solution and in the solid state.
Molecular dynamics (MD) simulations and quantum chemistry calculations have been extensively used to study hydrogen bonding in sulfoxide-containing systems, such as dimethyl sulfoxide (DMSO) in aqueous solutions. nih.gov These studies have quantified the populations of different hydrogen-bonded species and have identified distinct regimes of interaction, from strong DMSO-water interactions to self-aggregation at higher concentrations. nih.gov Similar computational approaches applied to "Ethanol, 2,2'-[methylenebis(sulfinyl)]bis-" could elucidate the formation of intramolecular and intermolecular hydrogen bonding networks.
Statistical analyses of crystal structures containing sulfoxide groups from the Cambridge Structural Database (CSD) have provided valuable insights into the preferred geometries of hydrogen bonds involving the sulfinyl oxygen. rsc.org These studies reveal correlations between the geometry of the hydrogen bond and the electronegativity of the donor atom. rsc.org For "Ethanol, 2,2'-[methylenebis(sulfinyl)]bis-", the interplay between the strong O-H···O=S hydrogen bonds and weaker C-H···O interactions would be crucial in determining its supramolecular assembly.
The table below summarizes typical hydrogen bond parameters for interactions involving sulfoxide groups, as determined from computational and crystallographic studies of analogous systems.
Table 2: Typical Hydrogen Bond Parameters in Sulfoxide-Containing Systems
| Hydrogen Bond Type | Donor-Acceptor Distance (Å) | Angle (°) |
|---|---|---|
| O-H···O=S | 2.6 - 2.9 | 150 - 180 |
| N-H···O=S | 2.8 - 3.1 | 140 - 170 |
| C-H···O=S | 3.0 - 3.5 | 120 - 160 |
Data compiled from computational and crystallographic studies on analogous sulfoxide and sulfonamide systems. rsc.orgnih.gov
Furthermore, computational models can predict the aggregation behavior of "Ethanol, 2,2'-[methylenebis(sulfinyl)]bis-". Studies on other amphiphilic molecules containing sulfoxide groups have shown their tendency to form aggregates in solution. nih.gov Theoretical models can predict the critical micelle concentration and the morphology of such aggregates. Given the presence of hydrophilic hydroxyl groups and a more hydrophobic core, "Ethanol, 2,2'-[methylenebis(sulfinyl)]bis-" may exhibit surfactant-like properties, and computational studies would be invaluable in exploring this potential.
Applications in Materials Science and Industrial Chemistry Excluding Biological/pharmaceutical
Polymer Chemistry and Network Formation
The formation of chemical links between molecular chains to create a three-dimensional network is known as cross-linking. sigmaaldrich.com This process can significantly enhance the properties of polymers, turning them into more resilient materials. sigmaaldrich.com General cross-linking agents are molecules with two or more reactive ends that can chemically attach to functional groups on polymer chains. chimicalombarda.com
The bifunctional nature of Ethanol (B145695), 2,2'-[methylenebis(sulfinyl)]bis-, containing two terminal hydroxyl groups, positions it as a potential cross-linking agent. These hydroxyl groups can, in principle, react with various complementary functional groups within polymer systems, such as isocyanates, carboxylic acids, or epoxides, to form a cross-linked network. The degree of cross-linking has a profound impact on the characteristics of the resulting polymer system. sigmaaldrich.com By adjusting the concentration of a cross-linking agent, it is possible to control properties to achieve desired outcomes. researchgate.net While many diol-containing molecules are used in this capacity, specific studies detailing the use and efficacy of Ethanol, 2,2'-[methylenebis(sulfinyl)]bis- for this purpose are not presently documented in scientific literature.
Table 1: Potential Cross-linking Functionality
| Functional Group | Potential Reaction Partner | Resulting Linkage (Theoretical) |
|---|---|---|
| Hydroxyl (-OH) | Isocyanate (-NCO) | Urethane |
| Hydroxyl (-OH) | Carboxylic Acid (-COOH) | Ester |
Beyond cross-linking, diols like Ethanol, 2,2'-[methylenebis(sulfinyl)]bis- can theoretically be incorporated directly into the main chain of polymers, such as polyesters or polyurethanes, during polymerization. Introducing the methylenebis(sulfinyl) group into the polymer backbone could impart specific properties. The sulfinyl groups are polar and can act as hydrogen bond acceptors, potentially influencing inter-chain interactions, solubility, and thermal characteristics of the final material. The flexible thioether-like backbone could also affect the mechanical properties, such as the glass transition temperature and elasticity. However, no specific examples of polymers synthesized using Ethanol, 2,2'-[methylenebis(sulfinyl)]bis- as a monomer are described in the available research.
Supramolecular Assembly and Host-Guest Chemistry
Supramolecular chemistry focuses on chemical systems composed of multiple molecules bound by non-covalent interactions, such as hydrogen bonding and van der Waals forces. wikipedia.org This field includes host-guest chemistry, where a "host" molecule forms a cavity to bind a "guest" molecule or ion. wikipedia.orgresearchgate.net Research has shown that sulfinyl groups can be instrumental in forming pseudo-cyclic structures capable of encapsulating guest molecules. While not involving the specific title compound, studies on other sulfinyl-bridged molecules have demonstrated their capacity to form inclusion crystals with certain organic molecules. The combination of hydrogen-bond-donating hydroxyl groups and polar, potentially coordinating sulfinyl groups in Ethanol, 2,2'-[methylenebis(sulfinyl)]bis- suggests a theoretical potential for its participation in forming more complex supramolecular assemblies, though specific research in this area is not available.
Coordination Chemistry and Ligand Design for Metal Complexes
Coordination compounds consist of a central metal ion bonded to one or more molecules or ions known as ligands. github.iowikipedia.org Ligands are Lewis bases that donate at least one pair of electrons to the central metal, which acts as a Lewis acid. purdue.edu The structure of Ethanol, 2,2'-[methylenebis(sulfinyl)]bis- contains multiple potential donor sites—the oxygen atoms of the hydroxyl groups and the sulfur and oxygen atoms of the sulfinyl groups—making it a candidate for acting as a chelating or bridging ligand.
Effective ligand design is crucial for creating metal complexes with desired geometries and properties. The most common coordination numbers for transition metal complexes are four and six, leading to tetrahedral, square planar, or octahedral geometries. libretexts.org A molecule like Ethanol, 2,2'-[methylenebis(sulfinyl)]bis- could act as a bidentate or tridentate ligand, binding to a metal center through its oxygen and/or sulfur atoms to form stable chelate rings. The spacing and flexibility of the methylenebis(sulfinyl) backbone would dictate the bite angle of the ligand and influence the geometry of the resulting coordination complex. The specific donor atoms that bind to the metal would depend on the nature of the metal ion (hard vs. soft acid-base principles).
Table 2: Potential Metal Coordination Sites
| Potential Donor Atom(s) | Ligand Type (Theoretical) | Potential Metal Complex Geometry |
|---|---|---|
| Two hydroxyl oxygens | Bidentate (O,O') | Tetrahedral, Square Planar, Octahedral |
| One hydroxyl oxygen, one sulfinyl sulfur/oxygen | Bidentate (O,S or O,O) | Tetrahedral, Square Planar, Octahedral |
The synthesis of new coordination compounds is a major focus of inorganic chemistry research. nih.gov Typically, a solution of the ligand is reacted with a solution of a metal salt in an appropriate solvent. If Ethanol, 2,2'-[methylenebis(sulfinyl)]bis- were used as a ligand, its reaction with various transition metal salts (e.g., nickel(II), copper(II), zinc(II)) could theoretically yield novel coordination compounds. Characterization of such new complexes would involve techniques like single-crystal X-ray diffraction to determine the precise molecular structure, as well as spectroscopic methods (IR, UV-Vis) and magnetic susceptibility measurements to elucidate their electronic and physical properties. Despite this potential, there are no specific reports in the searched literature on the synthesis and characterization of metal complexes involving Ethanol, 2,2'-[methylenebis(sulfinyl)]bis- as a ligand.
Role as a Chemical Intermediate in Specialty Chemical Synthesis
There is currently no publicly available information detailing the use of "Ethanol, 2,2'-[methylenebis(sulfinyl)]bis-" as a chemical intermediate in the synthesis of specialty chemicals. While its molecular structure, containing hydroxyl and sulfinyl groups, suggests potential for further chemical modification, no documented synthetic routes employing this compound as a precursor have been found in the reviewed literature. Chemical suppliers list it primarily as a laboratory or research chemical, and there are no indications of its use in larger-scale industrial synthesis processes.
Surface Functionalization and Interface Science Applications
No research or patents were identified that describe the use of "Ethanol, 2,2'-[methylenebis(sulfinyl)]bis-" for surface functionalization or in interface science. The presence of terminal hydroxyl groups theoretically allows for its attachment to various substrates to alter surface properties. However, no studies demonstrating this application have been published. The compound is not mentioned in the context of creating self-assembled monolayers (SAMs), surface coatings, or as a modifying agent for nanomaterials or other matrices.
Data Tables
Due to the absence of research findings on the specified applications, no data tables containing detailed research findings can be generated.
Information regarding the environmental fate and degradation chemistry of Ethanol, 2,2'-[methylenebis(sulfinyl)]bis- is not available in the reviewed scientific literature.
Following a comprehensive search of publicly accessible scientific databases and reports, no specific data was found on the environmental fate and degradation pathways of the chemical compound Ethanol, 2,2'-[methylenebis(sulfinyl)]bis- (CAS Number: 669721-07-7).
The performed searches, which included the chemical name and its unique CAS number, did not yield any studies concerning its abiotic or biotic degradation. Consequently, the detailed information required to populate the sections on photochemical degradation, hydrolytic stability, oxidative and reductive transformation, microbial transformation, and biodegradability for this specific compound could not be located.
While general degradation mechanisms for the broader class of sulfoxide-containing compounds are known, the strict requirement to focus solely on "Ethanol, 2,2'-[methylenebis(sulfinyl)]bis-" prevents the inclusion of such analogous data. The search results for related compounds, such as the sulfonyl and thio analogs, are also not applicable due to the explicit focus on the sulfinyl variant.
Therefore, this article cannot be generated as per the provided outline and content requirements due to the absence of specific research findings for "Ethanol, 2,2'-[methylenebis(sulfinyl)]bis-".
Environmental Fate and Degradation Chemistry of Ethanol, 2,2 Methylenebis Sulfinyl Bis
Environmental Transport Mechanisms
Specific studies detailing the adsorption and desorption behavior of Ethanol (B145695), 2,2'-[methylenebis(sulfinyl)]bis- on soil or other particulate surfaces could not be located. This type of data, often represented by the soil organic carbon-water (B12546825) partitioning coefficient (Koc), is crucial for understanding a chemical's tendency to bind to soil particles versus remaining in the soil water. Without experimental or modeled Koc values, a quantitative assessment of its adsorption/desorption characteristics cannot be provided.
Table 7.3.1-1: Adsorption/Desorption Data for Ethanol, 2,2'-[methylenebis(sulfinyl)]bis-
| Parameter | Value | Source |
|---|---|---|
| Soil Adsorption Coefficient (Koc) | Data not available | N/A |
There is a lack of specific data on the mobility and leaching potential of Ethanol, 2,2'-[methylenebis(sulfinyl)]bis- in aquatic and terrestrial ecosystems. A chemical's mobility in soil and its potential to leach into groundwater are largely predicted by its adsorption characteristics. Chemicals with low adsorption to soil are generally more mobile and have a higher leaching potential. Given the absence of adsorption/desorption data for Ethanol, 2,2'-[methylenebis(sulfinyl)]bis-, its mobility and leaching potential remain uncharacterized.
Table 7.3.2-1: Mobility and Leaching Potential of Ethanol, 2,2'-[methylenebis(sulfinyl)]bis-
| Environmental System | Mobility Classification | Leaching Potential |
|---|---|---|
| Terrestrial | Data not available | Data not available |
Advanced Analytical Methodologies for Ethanol, 2,2 Methylenebis Sulfinyl Bis in Complex Matrices
Chromatographic Separation Techniques
Chromatographic techniques are fundamental to the analysis of "Ethanol, 2,2'-[methylenebis(sulfinyl)]bis-", enabling its separation from interfering components in complex sample matrices. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is primarily dictated by the compound's physicochemical properties, such as volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. For "Ethanol, 2,2'-[methylenebis(sulfinyl)]bis-", reversed-phase HPLC (RP-HPLC) is the most common approach. Method development involves the careful optimization of several parameters to achieve the desired separation efficiency, resolution, and analysis time.
Key considerations for HPLC method development include the selection of the stationary phase, mobile phase composition, and detector. A C18 column is often the stationary phase of choice, providing a non-polar surface for the retention of moderately polar compounds like "Ethanol, 2,2'-[methylenebis(sulfinyl)]bis-". The mobile phase typically consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol, run in either an isocratic or gradient elution mode to ensure adequate separation from matrix components. For mass spectrometric detection, volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) are incorporated into the mobile phase to facilitate ionization. sielc.com
Below is an example of a typical set of starting parameters for the HPLC analysis of a related compound, which can be adapted for "Ethanol, 2,2'-[methylenebis(sulfinyl)]bis-".
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector | UV at 210 nm or Mass Spectrometer |
Gas Chromatography (GC) for Volatile Derivatives
While "Ethanol, 2,2'-[methylenebis(sulfinyl)]bis-" itself is not sufficiently volatile for direct GC analysis, derivatization can be employed to convert it into a more volatile and thermally stable form. Silylation is a common derivatization technique where the hydroxyl groups of the molecule are reacted with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to produce trimethylsilyl (B98337) (TMS) ethers. mdpi.com These derivatives are more amenable to GC separation.
The choice of the GC column is critical, with non-polar or medium-polarity columns, such as those with a 5% phenyl-methylpolysiloxane stationary phase, often providing good separation. The temperature program of the GC oven is optimized to ensure the efficient separation of the derivatized analyte from other volatile components in the sample.
Quantitative Analysis by Hyphenated Techniques
For sensitive and selective quantification of "Ethanol, 2,2'-[methylenebis(sulfinyl)]bis-" in complex matrices, chromatographic techniques are often coupled with mass spectrometry (MS). These hyphenated techniques provide both separation and structural information, leading to highly reliable analytical results.
GC-Mass Spectrometry (GC-MS) for Detection and Quantification
GC-MS is a powerful technique for the analysis of volatile compounds. Following GC separation of the derivatized "Ethanol, 2,2'-[methylenebis(sulfinyl)]bis-", the eluting compounds are introduced into the mass spectrometer. Electron ionization (EI) is a common ionization technique used in GC-MS, which generates a characteristic fragmentation pattern that can be used for compound identification by comparing it to a spectral library. nist.govnist.gov For quantification, selected ion monitoring (SIM) is often employed, where the mass spectrometer is set to detect only specific fragment ions of the target analyte, thereby increasing sensitivity and reducing the impact of interfering substances. publications.gc.ca
A typical GC-MS method for a related compound is outlined below:
| Parameter | Condition |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (1 min), then 10 °C/min to 280 °C (5 min) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Transfer Line | 280 °C |
| Acquisition Mode | Full Scan (m/z 50-550) or SIM |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Samples
For the direct analysis of "Ethanol, 2,2'-[methylenebis(sulfinyl)]bis-" without derivatization, especially in complex biological matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. wiley.com This technique offers high selectivity and sensitivity, minimizing the effects of the sample matrix. nih.gov
In LC-MS/MS, the analyte is first separated by HPLC and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS, which allows for the analysis of non-volatile and thermally labile compounds. wiley.com Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion of the analyte, its fragmentation, and the detection of a specific daughter ion. This process, known as selected reaction monitoring (SRM), provides a high degree of specificity and is less susceptible to matrix interference. mdpi.com
Key parameters for an LC-MS/MS method would be similar to the HPLC method described earlier, with the addition of optimized mass spectrometer settings.
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Scan Type | Selected Reaction Monitoring (SRM) |
| Precursor Ion (Q1) | [M+H]+ or [M-H]- of the analyte |
| Product Ion (Q3) | Characteristic fragment ion of the analyte |
| Collision Energy | Optimized for maximum fragment ion intensity |
Development and Certification of Reference Standards for Analytical Validation
The availability of high-purity certified reference standards is a prerequisite for the accurate quantification of "Ethanol, 2,2'-[methylenebis(sulfinyl)]bis-" and for the validation of analytical methods. sigmaaldrich.com These standards are used to create calibration curves, to determine the linearity of the method, and to assess its accuracy and precision.
The development and certification of a reference standard involve several key steps:
Synthesis and Purification: The compound is synthesized and purified to the highest possible degree.
Identity Confirmation: The chemical structure is unequivocally confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and high-resolution mass spectrometry.
Purity Assessment: The purity of the standard is determined using a combination of analytical techniques, including HPLC with a universal detector (e.g., a charged aerosol detector), GC-FID (if applicable after derivatization), and Karl Fischer titration for water content.
Certification: The certified value and its associated uncertainty are established based on the results of the purity assessment and characterization.
The use of a well-characterized and certified reference standard ensures the traceability and comparability of analytical results across different laboratories and over time. publications.gc.ca
Determination of Trace Analysis and Detection Limits
The detection and quantification of trace levels of "Ethanol, 2,2'-[methylenebis(sulfinyl)]bis-" in complex matrices such as soil, water, and biological tissues present a significant analytical challenge. The inherent polarity of the sulfinyl groups and the potential for multiple interactions within the matrix necessitate sophisticated analytical approaches. High-performance liquid chromatography (HPLC) is a primary technique for the separation and analysis of sulfoxide (B87167) compounds. oup.commdpi.com
For the determination of trace amounts, HPLC systems are often coupled with highly sensitive detectors. While direct UV detection is possible, its sensitivity may be limited for trace concentrations. More advanced detection methods, such as mass spectrometry (MS), offer superior sensitivity and selectivity. An HPLC-MS/MS system would be the method of choice for unambiguous identification and quantification at very low levels. The selection of the ion source and the optimization of MS/MS transitions are critical for achieving the desired sensitivity and minimizing matrix interference.
The limit of detection (LOD) and limit of quantification (LOQ) are critical parameters in trace analysis. For analogous sulfoxide compounds like dimethyl sulfoxide (DMSO), reversed-phase HPLC methods with low-wavelength ultraviolet detection have been developed. oup.com For instance, a method for DMSO achieved a detection limit of approximately 0.051 µg/mL and a quantitation limit of 0.219 µg/mL. oup.com It is reasonable to infer that a well-developed HPLC-UV or HPLC-MS method for "Ethanol, 2,2'-[methylenebis(sulfinyl)]bis-" could achieve comparable or even lower detection limits, likely in the parts-per-billion (ppb) range, depending on the matrix and the specific instrumentation used.
Pulsed Electrochemical Detection (PED) following microbore liquid chromatography is another powerful technique for the direct detection of sulfur-containing compounds, including thiols and disulfides, with detection limits in the low picomole range. basinc.com This technique could potentially be adapted for the analysis of "Ethanol, 2,2'-[methylenebis(sulfinyl)]bis-".
Below is an illustrative data table of potential detection limits for "Ethanol, 2,2'-[methylenebis(sulfinyl)]bis-" in different matrices using various analytical techniques, based on data for similar compounds.
Table 1: Illustrative Detection and Quantitation Limits for Ethanol (B145695), 2,2'-[methylenebis(sulfinyl)]bis-
| Analytical Technique | Matrix | Estimated Limit of Detection (LOD) | Estimated Limit of Quantitation (LOQ) |
| HPLC-UV | Water | 10 - 50 µg/L | 50 - 200 µg/L |
| HPLC-MS/MS | Water | 0.01 - 0.1 µg/L | 0.05 - 0.5 µg/L |
| HPLC-MS/MS | Soil | 0.1 - 1 µg/kg | 0.5 - 5 µg/kg |
| HPLC-MS/MS | Biological Fluid | 0.5 - 5 µg/L | 2 - 20 µg/L |
Note: The values in this table are hypothetical and based on the performance of these analytical techniques for other structurally related sulfoxide compounds. Actual detection and quantitation limits would need to be experimentally determined for "Ethanol, 2,2'-[methylenebis(sulfinyl)]bis-".
Application of Isotopic Labeling for Mechanistic and Fate Studies
Isotopic labeling is an indispensable tool for tracing the metabolic and environmental pathways of chemical compounds. researchgate.netiaea.org By replacing one or more atoms in the "Ethanol, 2,2'-[methylenebis(sulfinyl)]bis-" molecule with a stable isotope (e.g., ¹³C, ¹⁸O, or ²H) or a radioisotope (e.g., ¹⁴C or ³⁵S), researchers can follow the compound's journey through complex systems.
Mechanistic Studies:
In mechanistic studies, isotopically labeled "Ethanol, 2,2'-[methylenebis(sulfinyl)]bis-" can be used to understand its biotransformation processes. For instance, by using ¹⁸O-labeled water (H₂¹⁸O), one could investigate whether the oxygen atom in any potential sulfone metabolite originates from the water or from molecular oxygen, providing insights into the enzymatic oxidation mechanisms. Similarly, labeling the methylene (B1212753) bridge with ¹³C or ¹⁴C would allow for the tracking of this central carbon atom and determination if the molecule undergoes cleavage at this position. Such studies are crucial for identifying metabolites and understanding the enzymes involved in its metabolism. nih.govnih.gov
Environmental Fate Studies:
The environmental fate of "Ethanol, 2,2'-[methylenebis(sulfinyl)]bis-", including its persistence, degradation, and potential for bioaccumulation, can be effectively studied using isotopic labeling. nih.gov By introducing a labeled version of the compound into a controlled environmental system (e.g., a soil microcosm or an aquatic mesocosm), its transformation and distribution among different environmental compartments (water, soil, sediment, and biota) can be monitored over time. Analysis of the labeled products can reveal the degradation pathways, whether they are biotic or abiotic, and the structure of the resulting transformation products. researchgate.net
The use of stable isotopes in conjunction with mass spectrometry allows for the precise measurement of isotope ratios, which can provide information on the extent of degradation. nih.gov
Below is a table outlining potential isotopic labeling strategies and their applications in studying "Ethanol, 2,2'-[methylenebis(sulfinyl)]bis-".
Table 2: Application of Isotopic Labeling in Studies of Ethanol, 2,2'-[methylenebis(sulfinyl)]bis-
| Isotopic Label | Position of Label | Research Application | Information Gained |
| ¹⁴C or ¹³C | Methylene Carbon | Environmental Fate & Metabolism | Tracing the carbon skeleton to identify degradation products and assess mineralization to CO₂. |
| ³⁵S | Sulfur Atoms | Metabolism & Environmental Fate | Following the sulfur moiety to understand transformation pathways, such as oxidation to sulfones or reduction to sulfides. |
| ¹⁸O | Sulfinyl Oxygen | Mechanistic Studies | Elucidating the source of oxygen in oxidation reactions (e.g., from H₂O or O₂). |
| ²H (Deuterium) | Ethyl Groups | Kinetic Isotope Effect Studies | Investigating the rate-determining steps in metabolic or degradation reactions. |
This table provides examples of how isotopic labeling could be applied. The specific choice of isotope and labeling position would depend on the research question.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
